PCI-34051

Description

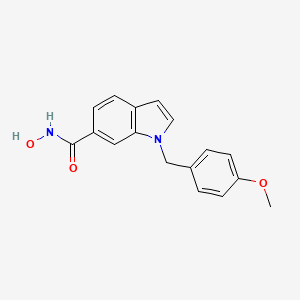

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGHIGYPXNABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647187 | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950762-95-5 | |

| Record name | PCI-34051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCI-34051 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PCI-34051 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PCI-34051: A Deep Dive into its Mechanism of Action as a Selective HDAC8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its biological effects, with a primary focus on its anti-neoplastic and anti-inflammatory properties. We will dissect the key signaling pathways modulated by this compound, present quantitative data on its activity, and provide detailed experimental protocols for studying its mechanism of action.

Core Mechanism of Action: Selective HDAC8 Inhibition

This compound is a hydroxamic acid-based inhibitor that demonstrates high potency and selectivity for HDAC8. It exhibits an IC50 of 10 nM in cell-free assays and displays over 200-fold selectivity against other HDAC isoforms, including HDAC1 and HDAC6, and more than 1000-fold selectivity over HDAC2, HDAC3, and HDAC10. This selectivity is crucial as it minimizes off-target effects commonly associated with pan-HDAC inhibitors. Unlike broad-spectrum HDAC inhibitors, this compound does not induce detectable global histone or tubulin acetylation at concentrations where it shows cellular activity, suggesting a more targeted mechanism of action.

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| HDAC8 IC50 | 10 nM | Cell-free enzymatic assay | |

| HDAC8 Ki | 10 nM | N/A | |

| Selectivity | >200-fold vs. HDAC1, HDAC6 | Cell-free enzymatic assay | |

| Selectivity | >1000-fold vs. HDAC2, HDAC3, HDAC10 | Cell-free enzymatic assay | |

| Jurkat Cell Apoptosis EC50 | 2.4 µM | Apoptosis Assay | |

| HuT78 Cell Apoptosis EC50 | 4 µM | Apoptosis Assay | |

| IL-1β Secretion IC50 | 0.6 µM - 1 µM | LPS-stimulated human PBMC | |

| OVCAR-3 GI50 | 6 µM | Growth Inhibition Assay |

Signaling Pathways Modulated by this compound

Induction of Apoptosis in T-Cell Malignancies

A primary and well-characterized mechanism of this compound is the induction of caspase-dependent apoptosis, particularly in T-cell lymphomas and leukemias. This apoptotic pathway is unique and independent of T-cell receptor signaling.

The key steps in this pathway are:

-

Phospholipase C-gamma 1 (PLCγ1) Activation: this compound treatment leads to the activation of PLCγ1. The sensitivity of cells to this compound-induced apoptosis is significantly reduced in PLCγ1-deficient cell lines.

-

Intracellular Calcium Mobilization: Activated PLCγ1 triggers a rapid and dose-dependent release of calcium (Ca2+) from the endoplasmic reticulum (ER).

-

Mitochondrial Cytochrome c Release: The increase in intracellular calcium leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c release initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3, and subsequent apoptosis.

This signaling cascade can be visualized as follows:

Anti-inflammatory Effects via the miR-381-3p/TGF-β3 Axis

This compound has demonstrated significant anti-inflammatory properties. In a mouse model of asthma, this compound was shown to attenuate inflammation and airway remodeling. This effect is mediated through the regulation of a specific microRNA and its downstream target.

The proposed pathway is as follows:

-

Upregulation of miR-381-3p: Treatment with this compound leads to an increase in the expression of microRNA-381-3p.

-

Downregulation of TGF-β3: miR-381-3p directly targets and downregulates the expression of Transforming Growth Factor beta 3 (TGF-β3), a key mediator of pro-inflammatory and fibrotic responses.

-

Inhibition of Downstream Signaling: The reduction in TGF-β3 leads to decreased activation of the ERK and PI3K/AKT/PDK1 signaling pathways, which are involved in cell proliferation, inflammation, and fibrosis.

The logical flow of this anti-inflammatory mechanism is depicted below:

Modulation of Non-Histone Protein Acetylation

While not a global acetylation inducer, this compound does affect the acetylation status of specific non-histone proteins. In ovarian cancer cells with wild-type p53, this compound treatment leads to an increase in the acetylation of p53 at lysine 381 (K381). This acetylation is associated with enhanced p53 stability and pro-apoptotic activity.

In combination with the HDAC6 inhibitor ACY-241, this compound synergistically increases the acetylation of α-tubulin, which may contribute to the observed suppression of cancer cell metastasis.

Experimental Protocols

HDAC8 Enzymatic Activity Assay

This protocol is adapted from commercially available fluorometric HDAC8 assay kits.

Objective: To determine the in vitro inhibitory activity of this compound on HDAC8.

Materials:

-

Recombinant human HDAC8 enzyme

-

HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound

-

Trichostatin A (positive control inhibitor)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant HDAC8 enzyme to each well, except for the no-enzyme control wells.

-

Add the diluted this compound or control vehicle (DMSO) to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the HDAC8 fluorogenic substrate to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, A2780)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

T-cell lymphoma cell line (e.g., Jurkat)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting for Protein Acetylation

Objective: To detect changes in the acetylation of specific proteins (e.g., p53, α-tubulin) following this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and HDAC inhibitors

-

Primary antibodies (e.g., anti-acetyl-p53 (K381), anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat cells with this compound.

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

PCI-34051: A Selective HDAC8 Inhibitor with a Unique Pro-Apoptotic Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2][3] Unlike pan-HDAC inhibitors, this compound exhibits a unique mechanism of action, inducing apoptosis in specific cancer cell types, particularly T-cell malignancies, through a pathway independent of widespread histone hyperacetylation.[4][5] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and key experimental data and protocols relevant to its study.

Core Concepts

This compound

This compound, with the chemical name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide, is a hydroxamic acid-containing compound.[4] It has been identified as a valuable research tool for investigating the specific roles of HDAC8 in various biological processes and as a potential therapeutic agent for certain cancers and inflammatory conditions.[5][6]

Primary Target: Histone Deacetylase 8 (HDAC8)

The primary molecular target of this compound is Histone Deacetylase 8 (HDAC8).[1][2] HDAC8 is a zinc-dependent class I histone deacetylase that plays a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins.[7][8] Dysregulation of HDAC8 activity has been implicated in the pathogenesis of various diseases, including cancer and developmental disorders.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC8 | Reference |

| HDAC8 | 10 | - | [1][2] |

| HDAC1 | >2000 | >200-fold | [1] |

| HDAC6 | >2000 | >200-fold | [1] |

| HDAC2 | >10000 | >1000-fold | [1] |

| HDAC3 | >10000 | >1000-fold | [1] |

| HDAC10 | >10000 | >1000-fold | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Value | Reference |

| Jurkat (T-cell leukemia) | Apoptosis (EC50) | 2.4 µM | [9] |

| HuT78 (T-cell lymphoma) | Apoptosis (EC50) | 4 µM | [9] |

| OVCAR-3 (Ovarian cancer) | Growth Inhibition (GI50) | 6 µM | [1] |

| LPS-stimulated PBMCs | IL-1β secretion (IC50) | 1 µM | [9] |

Mechanism of Action

This compound induces apoptosis in sensitive cell lines, particularly those of T-cell origin, through a unique signaling pathway that does not rely on the global hyperacetylation of histones or tubulin.[4][5] This distinct mechanism contributes to its selective cytotoxicity.

Signaling Pathway

The pro-apoptotic signaling cascade initiated by this compound involves the following key steps:

-

HDAC8 Inhibition: this compound directly binds to and inhibits the catalytic activity of HDAC8.

-

PLCγ1 Activation: Inhibition of HDAC8 leads to the activation of Phospholipase C-gamma 1 (PLCγ1). The precise mechanism linking HDAC8 inhibition to PLCγ1 activation is an area of ongoing investigation.

-

Intracellular Calcium Mobilization: Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of calcium (Ca2+) into the cytoplasm.[3]

-

Mitochondrial Cytochrome c Release: The sustained increase in intracellular calcium concentration leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytosol.[1]

-

Caspase Activation and Apoptosis: Cytochrome c, in the presence of Apaf-1 and ATP, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1][7]

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bu.edu [bu.edu]

- 9. Binding mechanism and distant regulation of histone deacetylase 8 by this compound | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Role of PCI-34051 in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract: PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I zinc-dependent deacetylase. Unlike pan-HDAC inhibitors, which affect numerous cellular processes and often exhibit broad toxicity, this compound's specificity provides a more targeted therapeutic approach. This document elucidates the distinct mechanism by which this compound induces apoptosis, particularly in T-cell malignancies. The process is characterized by a unique signaling cascade involving phospholipase C-gamma1 (PLCγ1) and calcium mobilization, which is independent of the extrinsic apoptotic pathway and does not rely on global changes in histone or tubulin acetylation. This guide provides a comprehensive overview of its mechanism, quantitative efficacy, relevant experimental protocols, and the key molecular pathways involved in its pro-apoptotic activity.

Core Mechanism of Action

This compound is a hydroxamic acid-based compound that demonstrates remarkable potency and selectivity for HDAC8.[1] It inhibits HDAC8 with an IC50 and Kᵢ value of 10 nM in cell-free assays.[2][3] Its selectivity is a key feature, showing over 200-fold greater inhibition of HDAC8 compared to HDAC1 and HDAC6, and over 1000-fold selectivity against HDAC2, HDAC3, and HDAC10.[2] This specificity allows for the interrogation of HDAC8-specific functions and offers a therapeutic window that minimizes the off-target effects associated with broader-spectrum HDAC inhibitors.[4] Notably, at concentrations effective for inducing apoptosis, this compound does not cause detectable hyperacetylation of canonical HDAC substrates like histones or tubulin, suggesting a non-classical mechanism of action for an HDAC inhibitor.[4][5]

The Signaling Pathway of Apoptosis Induction

The pro-apoptotic activity of this compound, particularly in T-cell lymphomas, is not mediated by transcriptional changes resulting from histone hyperacetylation. Instead, it initiates a rapid, non-genomic signaling cascade that culminates in caspase-dependent cell death.[5][6]

The key steps are:

-

PLCγ1 Activation: The pathway is critically dependent on the activation of phospholipase C-gamma1 (PLCγ1). Cell lines deficient in PLCγ1 are resistant to this compound-induced apoptosis.[5]

-

Intracellular Calcium Mobilization: Activated PLCγ1 leads to the rapid release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[5] This Ca²⁺ flux is essential for the apoptotic mechanism and can be blocked by Ca²⁺ chelators like BAPTA or enhanced by Ca²⁺ effectors such as thapsigargin.[5]

-

Mitochondrial Involvement: The surge in intracellular calcium triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2][5]

-

Caspase Activation: Cytochrome c release initiates the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3.[2][6] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.[6][7] The entire process can be blocked by a pan-caspase inhibitor, confirming its caspase-dependence.[6]

Crucially, this pathway is distinct from the extrinsic apoptotic pathway, as this compound does not stimulate the cleavage of Bid, a characteristic feature of extrinsic signaling.[2][6]

Quantitative Efficacy Data

The potency and selective cytotoxicity of this compound have been quantified across various assays and cell lines. The data highlights its specific efficacy against T-cell malignancies.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | HDAC8 (cell-free) | 10 nM | [1][2] |

| Kᵢ | HDAC8 (cell-free) | 10 nM | [3] |

| IC₅₀ | HDAC1 (cell-free) | 28.3 µM | [2] |

| IC₅₀ | HDAC6 (cell-free) | 2.9 µM - 48.2 µM | [1][2] |

| EC₅₀ (Apoptosis) | Jurkat (T-cell leukemia) | 2.4 µM | [3] |

| EC₅₀ (Apoptosis) | HuT78 (T-cell lymphoma) | 4 µM | [3] |

| GI₅₀ | OVCAR-3 (Ovarian cancer) | 6 µM | [2] |

| GI₅₀ | SK-N-BE(2)C (Neuroblastoma) | 15 µM | [2] |

Modulation of Apoptotic Regulators

This compound's induction of apoptosis involves the direct activation of caspases and, in certain contexts, the modulation of Bcl-2 family proteins.

| Apoptotic Marker | Cell Line(s) | Treatment Details | Observed Effect | Reference |

| Caspase-3 Activity | Jurkat | 5 µM this compound | Time-dependent increase (12-48h) | [2][6] |

| PARP Cleavage | Jurkat | 5 µM this compound | Increased cleavage at 48h | [6] |

| PARP & Caspase-3 Cleavage | TOV-21G (Ovarian Cancer) | 20 µM this compound + 3 µM ACY-241 | Synergistic increase in cleavage | [8][9] |

| Pro-apoptotic Bak | TOV-21G, A2780 | 20 µM this compound + 3 µM ACY-241 | Synergistic increase | [8][9] |

| Anti-apoptotic Bcl-XL, XIAP | TOV-21G, A2780 | 20 µM this compound + 3 µM ACY-241 | Significant reduction | [8][9] |

| Bid Cleavage | Jurkat | 5 µM this compound | No stimulation observed | [2][6] |

Key Experimental Methodologies

Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., Jurkat) at a density of 1 x 10⁶ cells/mL. Treat with desired concentrations of this compound (e.g., 5 µM) or DMSO as a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 400-600 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with 1X cold PBS, followed by one wash with 1X Binding Buffer.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V).

-

Incubation: Gently vortex and incubate the cells for 10-15 minutes at room temperature in the dark.

-

Secondary Staining: Add 200 µL of 1X Binding Buffer. Add 5 µL of Propidium Iodide (PI) staining solution.

-

Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of HDAC8 mitigates AKI by reducing DNA damage and promoting homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Selective HDAC8 Inhibitor PCI-34051: A Targeted Approach for T-Cell Lymphoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

T-cell lymphomas represent a heterogeneous group of aggressive hematological malignancies with often-poor prognoses. The development of targeted therapies has become a critical focus in the pursuit of more effective and less toxic treatment options. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among these, PCI-34051, a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), has demonstrated significant preclinical activity against T-cell lymphoma cells. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental methodologies related to the study of this compound in the context of T-cell lymphoma.

Introduction

Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1] Dysregulation of HDAC activity is a common feature in many cancers, including T-cell lymphomas, making them attractive therapeutic targets.[2][3] While several broad-spectrum HDAC inhibitors have been approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL), their use can be associated with considerable side effects due to their lack of isoform selectivity.[2][4]

This compound is a novel hydroxamic acid-based small molecule that exhibits high selectivity for HDAC8, with over 200-fold selectivity against other HDAC isoforms.[5][6][7] This specificity offers the potential for a more targeted therapeutic approach with an improved safety profile. Research has shown that this compound induces apoptosis selectively in T-cell lymphoma and leukemia cell lines, suggesting a unique mechanism of action that distinguishes it from pan-HDAC inhibitors.[5][8] This document will detail the current understanding of this compound's effects on T-cell lymphoma cells, providing researchers and drug development professionals with a comprehensive resource to guide further investigation.

Mechanism of Action

The primary mechanism by which this compound exerts its anti-tumor effects in T-cell lymphoma cells is through the induction of caspase-dependent apoptosis.[5][9] Unlike broad-spectrum HDAC inhibitors, this compound does not cause detectable global changes in histone or tubulin acetylation at concentrations that induce apoptosis.[5][10] This indicates a more specific, non-canonical pathway of action.

The apoptotic signaling cascade initiated by this compound is uniquely dependent on the activation of Phospholipase C-gamma 1 (PLCγ1).[5] Studies have shown that T-cell lymphoma cell lines deficient in PLCγ1 are resistant to this compound-induced apoptosis.[5][9] The proposed signaling pathway is as follows:

-

HDAC8 Inhibition: this compound selectively inhibits the enzymatic activity of HDAC8.

-

PLCγ1 Activation: Inhibition of HDAC8 leads to the activation of PLCγ1. The precise molecular link between HDAC8 and PLCγ1 activation is an area of ongoing investigation.

-

Calcium Mobilization: Activated PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid and significant release of intracellular calcium (Ca2+).[5]

-

Mitochondrial Outer Membrane Permeabilization: The increase in cytosolic Ca2+ concentration leads to mitochondrial stress and the release of cytochrome c from the mitochondria into the cytoplasm.[5]

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[9][11]

This unique mechanism, involving PLCγ1 and calcium-induced apoptosis, appears to be specific to T-cell malignancies and is not observed in other hematopoietic or solid tumor cell lines treated with this compound.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in T-cell lymphoma cell lines as reported in the literature.

| Parameter | Value | Reference |

| HDAC8 IC50 | 10 nM | [6][7] |

| HDAC8 Ki | 10 nM | [7] |

| Selectivity | >200-fold over other HDAC isoforms | [5][6][7] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cell Type | EC50 for Apoptosis | GI50 | Reference |

| Jurkat | T-cell leukemia | 2.4 µM | - | [7] |

| HuT78 | Cutaneous T-cell lymphoma | 4 µM | 2.4 µM | [6][7] |

Table 2: In Vitro Efficacy of this compound in T-Cell Lymphoma Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on T-cell lymphoma cells.

Cell Viability and Proliferation Assay (MTS/CellTiter 96)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

-

T-cell lymphoma cell lines (e.g., HuT78)

-

Complete RPMI-1640 medium

-

This compound (solubilized in DMSO)

-

96-well plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

-

Plate reader

Protocol:

-

Seed T-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for 72 hours.

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

T-cell lymphoma cell lines (e.g., Jurkat, HuT78)

-

Complete RPMI-1640 medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 48 hours).

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caspase-3 Activity Assay

Objective: To measure the activity of executioner caspase-3 as an indicator of apoptosis.

Materials:

-

T-cell lymphoma cell lines

-

This compound

-

Caspase-3 Colorimetric Assay Kit

-

Microplate reader

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and lyse the cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a 96-well plate.

-

Add the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Quantify caspase-3 activity based on the cleavage of the pNA moiety.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration following this compound treatment.

Materials:

-

T-cell lymphoma cell lines

-

This compound

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorometric plate reader or flow cytometer

Protocol:

-

Harvest cells and resuspend in HBSS.

-

Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in HBSS.

-

Measure the baseline fluorescence.

-

Add this compound and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates a rise in intracellular calcium.

Visualizations

Figure 1: Proposed signaling pathway of this compound-induced apoptosis in T-cell lymphoma cells.

Figure 2: General experimental workflow for assessing the effects of this compound on T-cell lymphoma cells.

Conclusion

This compound represents a promising, highly selective HDAC8 inhibitor with a distinct mechanism of action in T-cell lymphoma cells. Its ability to induce apoptosis through a PLCγ1- and calcium-dependent pathway, independent of global histone acetylation changes, highlights a novel therapeutic vulnerability in this disease. The data presented in this guide underscore the potent and selective anti-tumor activity of this compound in preclinical models of T-cell lymphoma. Further investigation into the precise molecular events linking HDAC8 inhibition to PLCγ1 activation and the exploration of this compound in combination with other therapeutic agents are warranted to fully realize its clinical potential for the treatment of T-cell malignancies.

References

- 1. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of HDAC6 sensitizes cutaneous T-cell lymphoma to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas [scite.ai]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Anti-inflammatory Properties of PCI-34051

Executive Summary: PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8) that demonstrates significant anti-inflammatory activities. This technical guide provides an in-depth overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols relevant to its evaluation. This compound exerts its anti-inflammatory effects primarily by inhibiting the post-translational processing and secretion of key pro-inflammatory cytokines, notably Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18).[1][2] Furthermore, it has been shown to modulate critical signaling pathways implicated in asthma, fibrosis, and macrophage polarization.[3][4][5] This compiled evidence underscores the therapeutic potential of selective HDAC8 inhibition for a range of inflammatory and autoimmune disorders, including rheumatoid arthritis (RA), psoriasis, and asthma.[1][3][6]

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer and chronic inflammatory conditions. While pan-HDAC inhibitors have shown clinical activity, their broad spectrum of inhibition can lead to off-target effects. This has spurred the development of isoform-selective inhibitors to achieve more targeted therapeutic intervention.

This compound is a small molecule inhibitor with high selectivity for HDAC8, exhibiting a Ki of 10 nM and over 200-fold selectivity against other class I HDACs.[1][2][7] Initially developed for its anti-neoplastic properties in T-cell lymphomas, subsequent research has unveiled its potent immunomodulatory and anti-inflammatory capabilities.[1][7] This whitepaper consolidates the current understanding of this compound as an anti-inflammatory agent, focusing on its molecular mechanisms, efficacy, and the experimental frameworks used for its characterization.

Mechanism of Action

This compound mitigates inflammation through several distinct molecular mechanisms, primarily centered on cytokine regulation and the modulation of intracellular signaling cascades.

Inhibition of IL-1β and IL-18 Secretion

A primary anti-inflammatory mechanism of this compound is its potent inhibition of IL-1β and IL-18 secretion.[1][2] Unlike many anti-inflammatory agents that act at the transcriptional level, this compound primarily disrupts the post-translational processing of these cytokines. In lipopolysaccharide (LPS)-stimulated primary human monocytes, treatment with this compound resulted in only a minor (≈20%) reduction in IL-1β mRNA levels.[1][2][6] However, it caused a significant intracellular accumulation (>50%) of the unprocessed pro-IL-1β form, indicating a blockade in the conversion to its mature, secretable form.[1][2][6] This effect is not due to the direct inhibition of caspase-1, the enzyme responsible for cleaving pro-IL-1β, but is attributed to an as-yet-unidentified HDAC8 substrate involved in the non-classical secretory pathway.[1][6]

Modulation of Signaling Pathways in Asthma

In a murine model of ovalbumin-induced asthma, this compound was shown to attenuate both airway inflammation and remodeling.[3] The mechanism involves the upregulation of microRNA-381-3p (miR-381-3p). This microRNA directly targets and suppresses the expression of Transforming Growth Factor beta 3 (TGF-β3), a key mediator of pro-inflammatory and fibrotic responses in the lungs.[3] The subsequent reduction in TGF-β3 leads to decreased activation of downstream pro-inflammatory signaling pathways, including ERK, PI3K, and AKT, thereby ameliorating the pathological features of asthma.[3][8]

Regulation of Macrophage Polarization

This compound can influence the phenotype of macrophages, a key cell type in the inflammatory response. Studies have shown that HDAC8 inhibition by this compound prevents the polarization of macrophages towards the anti-inflammatory M2 phenotype.[5] This effect is mediated through the suppression of the STAT6 and PI3K/Akt signaling pathways, which are critical for M2 differentiation.[5] By modulating macrophage polarization, this compound can alter the immune microenvironment, which has implications for diseases ranging from fibrosis to cancer.[5][9]

Quantitative Efficacy Data

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo experimental systems. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell/Enzyme System | Stimulus/Condition | Measured Effect | Quantitative Value | Reference(s) |

| Purified HDAC8 Enzyme | N/A | Enzymatic Inhibition | Ki = 10 nM | [1][2][7] |

| Purified HDAC8 Enzyme | N/A | Enzymatic Inhibition | IC50 = 0.02 µM | [10] |

| Purified HDAC1 Enzyme | N/A | Enzymatic Inhibition | IC50 = 1.22 µM | [10] |

| Human PBMCs | LPS | IL-1β Secretion Inhibition | IC50 = 0.6 µM | [1][6] |

| Human PBMCs | LPS | IL-1β Secretion Inhibition | 80% reduction vs. control | [1][2] |

| Human Monocytes | N/A | Intracellular pro-IL-1β | >50% increase | [1][2][6] |

| Human PBMCs (from RA patients) | LPS | IL-1β Secretion Inhibition | 60% reduction | [1][2] |

| Human PBMCs (from RA patients) | Unstimulated | Basal IL-1β Secretion | 90% reduction | [1][2] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease/Condition | Dosing Regimen | Key Anti-inflammatory Findings | Reference(s) |

| Mouse | Contact Hypersensitivity | Not Specified | Inhibition of ear swelling; reduced IL-1β protein and mRNA. | [1][2][6] |

| Mouse | Angiotensin II-Hypertension | 3 mg/kg/day, IP | Suppressed aortic mRNA of TNF-α, IL-1β, MCP-1, VCAM-1, ICAM-1. | [10] |

| Mouse | Ovalbumin-Induced Asthma | Not Specified | Reduced inflammatory cells in BALF; decreased serum IL-6, IL-13, IL-17, TNF-α. | [3] |

| Mouse | Peritoneal Fibrosis | 20 mg/kg, IP | Suppressed phosphorylation of Smad3, STAT3, and β-catenin. | [4] |

| Mouse | Glioma | 40 mg/kg | Reduced infiltration of Iba1+ microglia/macrophages into tumor mass. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

HDAC Inhibitory Activity Assay

This protocol determines the potency and selectivity of compounds against HDAC enzymes.

-

Principle: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by an HDAC enzyme. A developing agent (e.g., trypsin) then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), which is quantified.[11]

-

Materials: Purified recombinant HDAC enzyme (e.g., HDAC8, HDAC1), fluorogenic substrate, assay buffer, this compound, developer solution (trypsin), and a fluorescence microplate reader.[11][12]

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme and the this compound dilutions (or vehicle control). Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the developer solution, which also contains a pan-HDAC inhibitor like Trichostatin A to prevent further deacetylation.[13]

-

Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore development.

-

Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[11]

-

Calculate percent inhibition relative to the vehicle control and determine IC50 values using non-linear regression analysis.

-

In Vitro Cytokine Secretion Assay from PBMCs

This assay measures the effect of this compound on cytokine production from immune cells.

-

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with an inflammatory agent like LPS, inducing the production and secretion of cytokines. The concentration of these cytokines in the cell culture supernatant is measured, typically by ELISA or a cytometric bead array (CBA).[14][15]

-

Materials: Human whole blood or buffy coats, density gradient medium (e.g., Ficoll-Paque), RPMI-1640 culture medium, Fetal Bovine Serum (FBS), LPS, this compound, and a cytokine quantification kit (e.g., IL-1β ELISA kit).

-

Procedure:

-

Cell Isolation: Isolate PBMCs from blood using density gradient centrifugation.

-

Cell Culture: Plate PBMCs in a 96-well culture plate at a density of 1x106 cells/mL in complete RPMI medium.

-

Treatment: Pre-incubate cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate and carefully collect the supernatant.

-

Quantification: Measure the concentration of IL-1β, TNF-α, or other cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's protocol.[14][16]

-

Ovalbumin (OVA)-Induced Allergic Asthma Model

This in vivo model is used to assess the efficacy of anti-inflammatory compounds against allergic airway inflammation.[3][8]

-

Principle: Mice are sensitized to the allergen ovalbumin (OVA) and subsequently challenged via inhalation, leading to an asthma-like phenotype characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus production.

-

Materials: Susceptible mouse strain (e.g., BALB/c), Ovalbumin (OVA), Aluminum hydroxide (Alum), this compound, and equipment for aerosolization and measurement of airway function.

-

Procedure:

-

Sensitization: On days 0 and 14, administer intraperitoneal (IP) injections of OVA emulsified in Alum to the mice.

-

Treatment: Administer this compound or vehicle control via a chosen route (e.g., IP) on days 21-23, typically one hour prior to the challenge.

-

Challenge: On days 21, 22, and 23, expose the mice to an aerosolized solution of 1% OVA in saline for 30 minutes.

-

Endpoint Analysis (Day 24-25):

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of methacholine.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential immune cell counts.

-

Cytokine Analysis: Measure cytokine levels in BAL fluid or serum.

-

Histology: Process lung tissue for H&E and PAS staining to assess inflammation and mucus production.

-

-

Therapeutic Potential and Conclusion

The selective HDAC8 inhibitor this compound has demonstrated robust anti-inflammatory effects across a variety of preclinical models. Its unique mechanism of blocking IL-1β and IL-18 processing, coupled with its ability to modulate key signaling pathways in asthma and macrophage polarization, positions it as a promising therapeutic candidate for several inflammatory diseases.

-

Rheumatoid Arthritis (RA) and Psoriasis: The potent inhibition of IL-1β secretion from PBMCs of RA patients and its efficacy in a contact hypersensitivity model suggest potential utility in RA and psoriasis, where IL-1β is a key pathogenic driver.[1][2][6][17]

-

Asthma: By targeting the miR-381-3p/TGF-β3 axis, this compound can address both the inflammatory and airway remodeling components of asthma, offering a potential advantage over existing therapies.[3]

-

Fibrotic Diseases: The ability of this compound to suppress pro-fibrotic signaling pathways suggests its potential application in treating conditions like peritoneal or cardiac fibrosis.[4]

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Histone deacetylase 8 inhibition prevents the progression of peritoneal fibrosis by counteracting the epithelial-mesenchymal transition and blockade of M2 macrophage polarization [frontiersin.org]

- 6. The Histone Deacetylase-8 (HDAC8) Selective Inhibitor this compound Decreases Interleukin-1 Beta Secretion in Vitro and Reduces Inflammation in Vivo | Semantic Scholar [semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Selective HDAC8 inhibition by this compound attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of histone deacetylase 8 improves vascular hypertrophy, relaxation, and inflammation in angiotensin II hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC inhibitory activity assay [bio-protocol.org]

- 13. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocompare.com [biocompare.com]

- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Impact of PCI-34051 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme. Unlike pan-HDAC inhibitors, which broadly target multiple HDAC isoforms and induce widespread changes in histone acetylation and gene expression, this compound exhibits a more nuanced mechanism of action. Its effects on gene expression are often indirect, stemming from the modulation of specific signaling pathways and the activity of non-histone protein substrates of HDAC8, rather than global alterations in chromatin structure. This guide provides an in-depth analysis of the known effects of this compound on gene expression across various disease models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to this compound

This compound is a hydroxamic acid-based compound that demonstrates high selectivity for HDAC8, with an IC50 of 10 nM.[1] It displays over 200-fold selectivity for HDAC8 compared to other class I and II HDACs.[1] This specificity of action results in a distinct biological profile compared to broad-spectrum HDAC inhibitors. While pan-HDAC inhibitors are known to cause global increases in histone acetylation, this compound's effects are more targeted. In many cell types, it does not induce detectable changes in histone or tubulin acetylation at concentrations where it exerts its biological effects.[2] Instead, its mechanism is often linked to the deacetylation of non-histone protein substrates and the modulation of intracellular signaling cascades, which in turn leads to specific changes in gene expression.

Impact on Gene Expression in Glioma

In the context of glioma, this compound has been shown to modulate the tumor microenvironment by altering the gene expression profile of both glioma cells and associated immune cells. A key effect is the upregulation of ligands for the Natural Killer Group 2D (NKG2D) receptor, which enhances the susceptibility of glioma cells to NK cell-mediated cytotoxicity.

Quantitative Gene Expression Data in Glioma

The following table summarizes the observed changes in the expression of NKG2D ligands in the CT2A glioma cell line following treatment with this compound.

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| H60 | CT2A | 10 µM this compound (24h) | ~2.5 | [1][3] |

| Rae1 | CT2A | 10 µM this compound (24h) | ~2.0 | [1][3] |

| Ulbp1 | CT2A | 10 µM this compound (24h) | ~1.8 | [1][3] |

Additionally, this compound treatment of glioma-associated microglia and macrophages (GAMs) promotes a shift towards a pro-inflammatory phenotype, characterized by the increased expression of inflammatory mediators.

| Gene | Cell Type | Treatment | Fold Change (mRNA) | Reference |

| iNOS | GAMs | 10 µM this compound (24h) | ~3.0 | [1][3] |

| CD86 | GAMs | 10 µM this compound (24h) | ~2.5 | [1][3] |

Signaling Pathway in Glioma

The upregulation of NKG2D ligands by this compound is linked to epigenetic modifications at the gene promoter regions. Inhibition of HDAC8 leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), an active chromatin mark, at the promoters of the H60, Rae1, and Ulbp1 genes.

Experimental Protocols: Gene Expression Analysis in Glioma

Cell Culture and Treatment: CT2A murine glioma cells and primary murine microglia were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. For treatment, cells were seeded and allowed to adhere overnight, followed by treatment with this compound (10 µM) or vehicle (DMSO) for 24 hours.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen). cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a StepOnePlus Real-Time PCR System. Relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.

Chromatin Immunoprecipitation (ChIP): CT2A cells were treated with this compound or vehicle for 24 hours. Cells were then fixed with 1% formaldehyde, and chromatin was sonicated to an average length of 200-1000 bp. Immunoprecipitation was performed overnight with an antibody against H3K4me3. The immunoprecipitated DNA was then purified and analyzed by qRT-PCR using primers specific for the promoter regions of the H60, Rae1, and Ulbp1 genes.

Impact on Gene Expression in Asthma Models

In murine models of asthma, this compound has demonstrated anti-inflammatory and anti-remodeling effects through the modulation of microRNA and key signaling pathways.

Quantitative Gene Expression Data in Asthma

The following table summarizes the gene expression changes observed in a murine model of ovalbumin-induced allergic asthma following treatment with this compound.

| Gene/Molecule | Tissue/Cell Type | Treatment | Fold Change | Reference |

| miR-381-3p | Lung Tissue | This compound | Upregulated (~2.5-fold) | [2][4] |

| TGF-β3 | Lung Tissue | This compound | Downregulated (~0.4-fold) | [2][4] |

| α-SMA | Lung Tissue | This compound | Downregulated (~0.5-fold) | [2][4] |

| VEGFR | Lung Tissue | This compound | Downregulated (~0.6-fold) | [2][4] |

| VEGF | Lung Tissue | This compound | Downregulated (~0.5-fold) | [2][4] |

Signaling Pathway in Asthma

This compound treatment leads to the upregulation of miR-381-3p. This microRNA directly targets the 3' UTR of Transforming Growth Factor beta 3 (TGF-β3) mRNA, leading to its degradation and a reduction in TGF-β3 protein levels. The downregulation of TGF-β3, a key mediator of fibrosis and inflammation, subsequently inhibits the pro-remodeling ERK and PI3K/AKT signaling pathways.

Experimental Protocols: Gene Expression Analysis in Asthma Model

Animal Model and Treatment: BALB/c mice were sensitized and challenged with ovalbumin to induce an allergic asthma phenotype. A cohort of these mice was treated with this compound via intraperitoneal injection.

Western Blot Analysis: Lung tissues were homogenized and lysed. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against α-SMA, VEGFR, VEGF, TGF-β3, and β-actin (as a loading control).

qRT-PCR for miRNA and mRNA: Total RNA, including miRNA, was extracted from lung tissues. For miRNA analysis, reverse transcription was performed using a specific stem-loop primer for miR-381-3p, followed by qRT-PCR. For mRNA analysis of TGF-β3, standard reverse transcription and qRT-PCR protocols were followed. U6 small nuclear RNA and GAPDH were used as endogenous controls for miRNA and mRNA, respectively.

Impact on Gene Expression in Neuroblastoma

In neuroblastoma, a pediatric cancer of the sympathetic nervous system, this compound has been shown to induce differentiation and reduce cell proliferation. These effects are associated with the upregulation of the neurotrophin receptor TrkA (encoded by the NTRK1 gene) and the downregulation of the MYCN oncogene.

Quantitative Gene Expression Data in Neuroblastoma

The following table presents the changes in gene expression in the BE(2)-C neuroblastoma cell line after treatment with this compound, both alone and in combination with all-trans retinoic acid (ATRA).

| Gene | Cell Line | Treatment | Fold Change (mRNA vs. Control) | Reference |

| NTRK1 | BE(2)-C | 2 µM this compound (6 days) | ~2.0 | [5][6] |

| NTRK1 | BE(2)-C | 2 µM this compound + 10 µM ATRA (6 days) | ~4.5 | [5][6] |

| MYCN | BE(2)-C | 2 µM this compound (6 days) | ~0.6 | [5][6] |

Logical Workflow for Neuroblastoma Differentiation

The inhibition of HDAC8 by this compound in neuroblastoma cells leads to a shift in the transcriptional program, favoring neuronal differentiation over proliferation. This is characterized by an increase in the expression of the differentiation marker NTRK1 and a decrease in the expression of the oncogene MYCN. This effect is potentiated by the addition of retinoic acid, a known differentiating agent.

Experimental Protocols: Gene Expression Analysis in Neuroblastoma

Cell Culture and Treatment: The BE(2)-C human neuroblastoma cell line was cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and Ham’s F12 Medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells were treated with this compound (2 µM), ATRA (10 µM), the combination of both, or vehicle (DMSO) for 6 days.

RNA Extraction and qRT-PCR: Total RNA was isolated from the cells, and cDNA was synthesized as previously described. qRT-PCR was performed to quantify the relative mRNA expression levels of NTRK1 and MYCN. Gene expression was normalized to a housekeeping gene, and the fold change was calculated relative to the vehicle-treated control group.

Western Blot Analysis: Cell lysates were prepared and subjected to western blotting as described above. Membranes were probed with primary antibodies against TrkA, N-Myc, and a loading control (e.g., β-actin or GAPDH) to confirm changes at the protein level.

Conclusion

This compound represents a highly selective tool for probing the function of HDAC8. Its impact on gene expression is subtle and specific, contrasting with the global effects of pan-HDAC inhibitors. The data presented in this guide highlight that this compound's primary mechanism of altering gene transcription is through the modulation of key signaling pathways and the activity of specific transcription factors, rather than direct, large-scale chromatin remodeling. In glioma, it enhances anti-tumor immunity by upregulating NKG2D ligands. In asthma models, it demonstrates therapeutic potential by regulating the miR-381-3p/TGF-β3 axis. In neuroblastoma, it promotes a less malignant phenotype by inducing the expression of differentiation markers and reducing oncogene expression. These findings underscore the importance of isoform-selective HDAC inhibition as a therapeutic strategy and provide a foundation for further investigation into the downstream transcriptional consequences of targeting HDAC8.

References

- 1. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. db-thueringen.de [db-thueringen.de]

- 3. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

PCI-34051: A Technical Guide to its Discovery, Chemical Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-34051 is a potent and highly selective small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme. This document provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. It details its mechanism of action, selectivity profile, and its effects on various cancer cell lines, particularly those of T-cell origin. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies to support further research and development efforts in the field of epigenetics and cancer therapeutics.

Discovery and Chemical Structure

This compound was identified as a potent and selective inhibitor of HDAC8.[1] Chemically, it is classified as a hydroxamic acid.[1]

Chemical Name: N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide

Chemical Formula: C₁₇H₁₆N₂O₃[2]

Molecular Weight: 296.32 g/mol [3]

CAS Number: 950762-95-5[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates high potency for HDAC8 with a reported IC50 of 10 nM in cell-free assays.[2][3][4] Its selectivity is a key feature, showing significantly lower activity against other HDAC isoforms.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC8 (> fold) |

| HDAC1 | 4 | >200 |

| HDAC2 | >50 | >1000 |

| HDAC3 | >50 | >1000 |

| HDAC6 | 2.9 | >200 |

| HDAC8 | 0.01 | - |

| HDAC10 | 13 | >1000 |

Data compiled from multiple sources.[2][3]

Cellular Activity

This compound induces a selective cytotoxic effect in cell lines derived from T-cell malignancies.[3]

Table 2: Growth Inhibition (GI50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| OVCAR-3 | Ovarian Cancer | 6 |

| T-cell Lymphoma/Leukemia Lines | T-cell Malignancies | 2.4 - 4 |

Data compiled from multiple sources.[2][3]

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of this compound against various HDAC isoforms.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a specific HDAC isozyme (IC50).

Materials:

-

Recombinant human HDAC proteins (HDAC1, 2, 3, 6, 8, 10)

-

This compound

-

Reaction Buffer: 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4

-

Bovine Serum Albumin (BSA)

-

Fluorogenic substrate: Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin

-

Trypsin

-

96-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of this compound in reaction buffer containing 5% DMSO.

-

In a 96-well plate, add the HDAC protein in reaction buffer (supplemented with 0-0.05% BSA) to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 25-100 µM.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction by adding trypsin to a final concentration of 50 nM. Trypsin cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5]

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability and proliferation of cancer cells.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell growth (GI50).

Materials:

-

Cancer cell lines (e.g., OVCAR-3, T-cell lymphoma lines)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of HDAC8. This leads to a unique mechanism of action, particularly in T-cell malignancies, that involves the activation of the intrinsic apoptotic pathway.

Proposed Mechanism of Action in T-Cell Malignancies

Unlike broad-spectrum HDAC inhibitors, this compound does not cause detectable histone or tubulin acetylation at effective concentrations.[1] Instead, its pro-apoptotic effect in T-cell lines is linked to the activation of Phospholipase C-gamma 1 (PLCγ1) and subsequent intracellular calcium mobilization.

Caption: Proposed apoptotic pathway induced by this compound in T-cell malignancies.

Studies have shown that this compound-induced apoptosis is dependent on PLCγ1, as cell lines deficient in this enzyme exhibit resistance to the compound.[1] The inhibition of PLCγ1 with U73122 blocks the rapid intracellular calcium flux and subsequent apoptosis.[1] This increase in cytosolic calcium is believed to trigger the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and programmed cell death.[1] This caspase-dependent apoptosis is a hallmark of this compound's activity in sensitive T-cell lines.[3]

Experimental Workflow for Investigating Mechanism of Action

The following workflow illustrates the experimental steps to elucidate the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound due to its high potency and selectivity for HDAC8. Its unique mechanism of action, which deviates from that of pan-HDAC inhibitors, offers a targeted approach for inducing apoptosis in specific cancer types, notably T-cell malignancies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design next-generation HDAC8-selective inhibitors.

References

- 1. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Binding mechanism and distant regulation of histone deacetylase 8 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

PCI-34051 in Neuroblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051, and its role in neuroblastoma research. It covers its mechanism of action, preclinical efficacy both in vitro and in vivo, and its synergistic potential with other therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound and its Target, HDAC8, in Neuroblastoma

Neuroblastoma, a common pediatric solid tumor, is characterized by a wide range of clinical behaviors. High-risk neuroblastoma often exhibits amplification of the MYCN oncogene, which is associated with poor prognosis. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers, including neuroblastoma.

HDAC8, a class I HDAC, has been identified as a significant therapeutic target in neuroblastoma. High levels of HDAC8 expression in neuroblastoma tumors correlate with advanced disease stage, metastasis, and poor patient survival.[1] Conversely, lower HDAC8 expression is observed in cases of spontaneous tumor regression.[1] The selective inhibition of HDAC8 has emerged as a promising therapeutic strategy to induce differentiation and inhibit tumor growth in neuroblastoma.

This compound is a potent and highly selective small-molecule inhibitor of HDAC8. Its selectivity for HDAC8 over other HDAC isoforms minimizes off-target effects, a common limitation of pan-HDAC inhibitors. This targeted approach offers the potential for a more favorable therapeutic window.

Mechanism of Action of this compound in Neuroblastoma

This compound exerts its anti-tumor effects in neuroblastoma through the specific inhibition of HDAC8. This leads to a cascade of downstream events that collectively inhibit tumor progression.

Induction of Neuronal Differentiation

A key mechanism of this compound is the induction of neuronal differentiation in neuroblastoma cells. This is characterized by morphological changes, such as the extension of neurites, and the upregulation of differentiation markers. One critical marker is the Neurotrophic Tyrosine Kinase Receptor Type 1 (NTRK1), also known as TrkA.[2][3] Increased TrkA expression is associated with a more differentiated and less aggressive neuroblastoma phenotype.

Cell Cycle Arrest and Inhibition of Proliferation

This compound treatment leads to a significant decrease in the proliferation of neuroblastoma cells.[2] This is achieved, in part, through the induction of cell cycle arrest. A key mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2] p21 plays a crucial role in halting the cell cycle, thereby preventing tumor cell replication.

Modulation of Key Signaling Pathways

The anti-tumor effects of this compound are underpinned by its ability to modulate critical signaling pathways in neuroblastoma. A central player in this process is the cAMP-response element-binding protein (CREB), a transcription factor involved in neuronal differentiation.[3] Mechanistic studies suggest that this compound, particularly in combination with retinoic acid, enhances CREB-mediated gene transcription.[3] This is linked to the downregulation of the MYCN oncogene, a key driver of neuroblastoma proliferation and a marker of poor prognosis.[3]

The proposed signaling pathway is visualized in the diagram below:

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound and its analogs in neuroblastoma models.

Table 1: In Vitro Efficacy of this compound - HDAC Inhibition

| Compound | Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |

| This compound | HDAC8 | 10 | >200-fold vs. HDAC1/6 | [4] |

Table 2: In Vitro Efficacy of this compound - Neuroblastoma Cell Lines

| Cell Line | MYCN Status | Assay Type | Endpoint | Value (µM) | Reference |

| BE(2)-C | Amplified | Cell Viability | - | 4 | [2] |

| IMR-32 | Amplified | Cell Viability | - | 4 | [2] |

| Kelly | Amplified | Cell Viability | - | 4 | [2] |

| SH-SY5Y | Non-amplified | Cell Viability | - | 4 | [5] |

| SK-N-AS | Non-amplified | Cell Viability | - | 4 | [5] |

Note: The provided references indicate a significant decrease in cell numbers at the specified concentration after 6 days of treatment, but do not provide specific GI50 values.

Table 3: In Vivo Efficacy of PCI-48012 (a more stable analog of this compound)

| Neuroblastoma Model | Treatment | Dose | Outcome | Reference |

| BE(2)-C Xenograft | PCI-48012 | 40 mg/kg/day | Significantly delayed tumor growth | [2] |

| IMR-32 Xenograft | PCI-48012 | 40 mg/kg/day | Delayed tumor growth | [2] |

| BE(2)-C Xenograft | PCI-48012 + 13-cis Retinoic Acid | 40 mg/kg/day + 10 mg/kg/day | Synergistically decreased tumor growth | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound in neuroblastoma.

Cell Culture and Treatment

Cell Lines:

-

BE(2)-C (ATCC® CRL-2273™)

-

IMR-32 (ATCC® CCL-127™)

-

Kelly (ECACC 92110411)

-

SH-SY5Y (ATCC® CRL-2266™)

-

SK-N-AS (ATCC® CRL-2137™)

Culture Medium:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions:

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol (for in vitro assays):

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound (in DMSO) and all-trans retinoic acid (in ethanol).

-

Dilute the compounds to the desired final concentrations in the culture medium.

-

Replace the existing medium with the medium containing the treatment compounds.

-

Incubate for the specified duration (e.g., 72 hours for protein analysis, 6 days for cell viability and differentiation assays).

References

- 1. Histone deacetylase 8 in neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of PCI-34051 in Cancer

Introduction